

# Application Note and Protocol: Tissue Collection and Processing for AZD3839 Pharmacodynamic Studies

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Compound of Interest		
Compound Name:	(Rac)-AZD3839	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

AZD3839 is a potent, brain-permeable inhibitor of the  $\beta$ -site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid- $\beta$  (A $\beta$ ) peptides.[2][3] The accumulation of A $\beta$  peptides in the brain is a central hallmark of Alzheimer's disease. AZD3839 has been shown to effectively lower A $\beta$  levels in plasma, cerebrospinal fluid (CSF), and brain tissue across various preclinical species and in human clinical trials.[2][4][5]

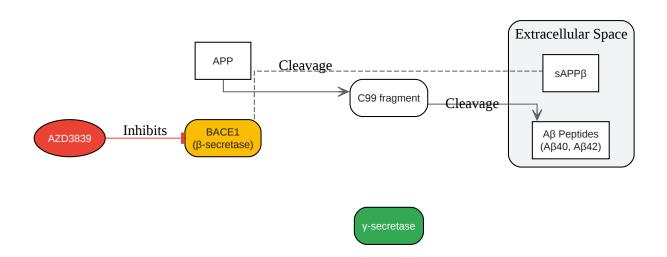
This document provides detailed protocols for tissue collection and processing to support the pharmacodynamic (PD) evaluation of AZD3839. The primary PD biomarkers for assessing AZD3839 activity are the levels of A $\beta$ 40, A $\beta$ 42, and the soluble amyloid precursor protein  $\beta$  (sAPP $\beta$ ), a direct product of BACE1 cleavage.[2][6]

Mechanism of Action: BACE1 Inhibition

AZD3839 selectively inhibits BACE1, which cleaves the Amyloid Precursor Protein (APP) at the  $\beta$ -secretase site. This is the first step in the amyloidogenic pathway. Subsequent cleavage by  $\gamma$ -secretase results in the formation of various A $\beta$  peptides, primarily A $\beta$ 40 and A $\beta$ 42. By inhibiting BACE1, AZD3839 reduces the production of the C99 fragment, the substrate for  $\gamma$ -



secretase, thereby lowering the levels of downstream A $\beta$  peptides. AZD3839 is highly selective for BACE1 over the homologous protease BACE2 (14-fold) and other aspartyl proteases like Cathepsin D (>1000-fold).[2]



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**Caption:** AZD3839 inhibits BACE1, blocking the initial step of Aβ production.

# **Experimental Protocols**

The following protocols outline the procedures for sample collection and processing from preclinical animal models (e.g., mice, guinea pigs) and human subjects for the analysis of PD biomarkers.

# Protocol 1: Rodent Brain Tissue Collection and Homogenization

This protocol is designed for collecting brain tissue from rodents dosed with AZD3839 to measure central A $\beta$  and sAPP $\beta$  levels.

Materials and Reagents:

Anesthesia (e.g., isoflurane)



- Surgical tools for decapitation and brain extraction
- Ice-cold phosphate-buffered saline (PBS)
- Cryovials, pre-chilled
- Liquid nitrogen or dry ice
- Guanidine homogenization buffer (5 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0)
- Protease inhibitor cocktail
- Motorized homogenizer or bead beater
- Microcentrifuge tubes
- Refrigerated centrifuge (4°C)

#### Procedure:

- Animal Dosing: Administer AZD3839 orally to C57BL/6 mice or Dunkin-Hartley guinea pigs.
  [2] Doses can range from 10 to 160 μmol/kg, with tissue collection at time points from 0.5 to 24 hours post-dose to capture the full pharmacokinetic/pharmacodynamic profile.
- Anesthesia and Euthanasia: Anesthetize the animal deeply. Euthanize via decapitation.
- Brain Extraction: Rapidly dissect the brain on an ice-cold surface. The cortex and hippocampus are often the primary regions of interest.
- Washing and Snap-Freezing: Briefly rinse the dissected brain tissue in ice-cold PBS to remove any blood. Blot dry, place in a pre-chilled cryovial, and snap-freeze immediately in liquid nitrogen. Store samples at -80°C until processing.
- Tissue Homogenization: a. To the frozen brain tissue, add 10 volumes (w/v) of ice-cold guanidine homogenization buffer containing a protease inhibitor cocktail. b. Homogenize the tissue thoroughly using a motorized homogenizer until no visible tissue clumps remain. c. Incubate the homogenate at room temperature for 3-4 hours with gentle rocking to ensure complete protein denaturation and Aβ extraction.



- Clarification: a. Transfer the homogenate to microcentrifuge tubes. b. Centrifuge at 16,000 x g for 20 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the solubilized Aβ peptides. Store the supernatant at -80°C until analysis by ELISA or mass spectrometry.

## **Protocol 2: Blood and CSF Collection and Processing**

This protocol covers the collection of peripheral blood and CSF to assess systemic drug exposure and biomarker modulation.

#### Materials and Reagents:

- Capillary tubes (for rodent orbital sinus collection)
- EDTA or Heparin-coated collection tubes
- Anesthesia
- Surgical tools for CSF collection (cisterna magna puncture)
- Protease inhibitor cocktail
- Refrigerated centrifuge

#### Procedure:

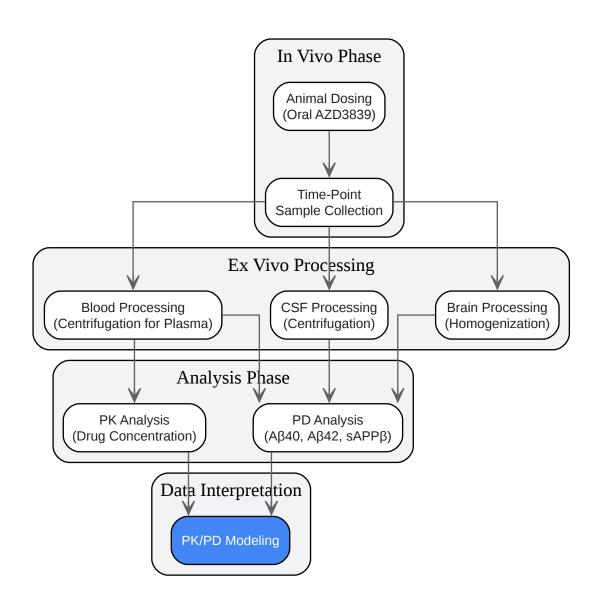
- CSF Collection (Rodent): a. Anesthetize the animal. b. Perform a cisterna magna puncture using a fine-gauge needle to collect CSF. c. Immediately add a protease inhibitor cocktail to the collected CSF. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris. e. Collect the supernatant and store at -80°C.
- Blood Collection: a. Rodents: Collect blood via terminal cardiac puncture or retro-orbital sinus bleed into EDTA-coated tubes. b. Humans: Collect venous blood into EDTA-coated tubes.[5][7]
- Plasma Processing: a. Keep blood samples on ice. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection. c. Carefully aspirate the plasma



(supernatant) without disturbing the buffy coat. d. Store plasma samples at -80°C until analysis.

# **Experimental Workflow**

The overall workflow for a typical pharmacodynamic study of AZD3839 involves several key stages from administration to data analysis.



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Caption: Workflow for AZD3839 pharmacodynamic studies.

# **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical and clinical studies of AZD3839.

Table 1: In Vitro Potency and Selectivity of AZD3839

Assay Type	Target	Species	Potency (Ki or IC50)	Reference
Biochemical FRET	BACE1	Human	K_i_: 26.1 nM	[2]
Biochemical FRET	BACE2	Human	K_i_: 372 nM	[2]
Biochemical Assay	Cathepsin D	Human	K_i_: >25 μM	[2]
Cellular Aβ40 Release	BACE1	Human (SH- SY5Y)	IC_50_: 5.6 nM	[2][6]
Cellular sAPPβ Release	BACE1	Human (SH- SY5Y)	IC_50_: 16.7 nM	[2]
Cellular Aβ40 Release	BACE1	Mouse (N2A)	IC_50_: 32.2 nM	[2]
Cellular Aβ40 Release	BACE1	Mouse (Primary Cortical Neurons)	IC_50_: 50.9 nM	[2]
Cellular Aβ40 Release	BACE1	Guinea Pig (Primary Cortical Neurons)	IC_50_: 24.8 nM	[2]

Table 2: In Vivo Pharmacodynamic Effects of AZD3839 in Preclinical Species



Species	Dose (oral)	Tissue	Biomarke r	Time Point (hr)	Max. Inhibition (%)	Referenc e
Mouse (C57BL/6)	160 μmol/kg	Brain	Αβ40	4.5	~50%	[2]
Mouse (C57BL/6)	80 μmol/kg	Brain	Αβ40	1.5	~30%	[8]
Guinea Pig	160 μmol/kg	Brain	Αβ40	8	~90%	[4]
Guinea Pig	160 μmol/kg	CSF	Αβ40	8	~85%	[4]
Guinea Pig	160 μmol/kg	Plasma	Αβ40	4.5	~95%	[4]

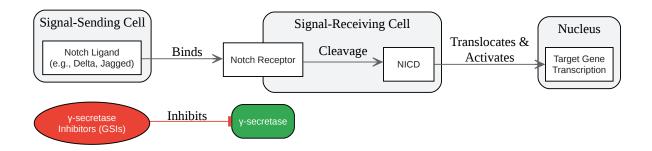
Table 3: Pharmacodynamic Effects of AZD3839 in Healthy Human Volunteers

Dose (Single Oral)	Tissue	Biomarker	Potency (EC50)	Max. Effect (Emax)	Reference
1-300 mg	Plasma	Αβ40	46 nM	~55%	[5][7]
1-300 mg	Plasma	Αβ42	59 nM	~55%	[5][7]

#### Note on Notch Signaling

A critical consideration for inhibitors targeting secretase enzymes is the potential for off-target effects on Notch signaling, which is essential for cell-fate decisions. Gamma-secretase inhibitors, in particular, can cause toxicities due to Notch inhibition.[9][10] AZD3839, as a BACE1 inhibitor, demonstrates high selectivity against Notch processing (>10,000-fold), mitigating this risk.[1] However, for compounds with lower selectivity, tissues such as the duodenum and ileum (for goblet cell metaplasia) and spleen (for marginal-zone B-cell depletion) should be collected for histopathological evaluation.[9][10]





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